Intrinsic Binding Affinity to Carbonic Anhydrase I
5-Bromopyridine-2-sulfonamide demonstrates measurable binding to recombinant human carbonic anhydrase I (hCA I) with an intrinsic dissociation constant (Kd) of 1.80 × 10³ nM (1.8 µM) as determined by fluorescent thermal shift assay in the presence of ANS [1]. While this moderate affinity alone does not establish the compound as a potent CA inhibitor, it provides a quantitative benchmark for the sulfonamide pharmacophore's engagement with the zinc-containing active site. By contrast, optimized pyridine-2-sulfonamide derivatives bearing a 3-tosylureido tail have been reported to achieve low nanomolar inhibition (Kᵢ < 10 nM) against hCA IX and XII, but only micromolar activity against hCA I, illustrating that the unelaborated 5-bromo scaffold retains basal but non-selective binding that can be enhanced through rational derivatization [2].
| Evidence Dimension | Binding affinity (Kd) to human carbonic anhydrase I |
|---|---|
| Target Compound Data | Kd = 1.80 × 10³ nM (1.8 µM) |
| Comparator Or Baseline | Improved pyridine-2-sulfonamide derivatives (e.g., 5-(3-tosylureido)pyridine-2-sulfonamide) achieve Kᵢ values < 10 nM against hCA IX/XII but remain micromolar for hCA I; the unsubstituted 5-bromo derivative shows Kd = 1.8 µM against hCA I as a baseline reference. |
| Quantified Difference | The 5-bromo compound exhibits ~2000-fold lower affinity for hCA I compared to optimized derivatives' affinity for isoform-selective targets (hCA IX/XII); this establishes the scaffold's potential for affinity maturation through synthetic elaboration. |
| Conditions | Recombinant human carbonic anhydrase I expressed in Escherichia coli; fluorescent thermal shift assay with ANS reporter; intrinsic Kd measurement. |
Why This Matters
This quantitative binding baseline allows researchers to assess whether the 5-bromo-2-sulfonamide scaffold is suitable as a starting point for fragment-based or structure-guided optimization programs targeting specific carbonic anhydrase isoforms, rather than relying on qualitative claims of 'activity.'
- [1] BindingDB. BDBM50449809 (CHEMBL4168997). Affinity Data: Kd 1.80E+3 nM for human carbonic anhydrase I. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449809 View Source
- [2] Bozdag M, Ferraroni M, Nuti E, Vullo D, Rossello A, Carta F, Scozzafava A, Supuran CT. Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. Bioorg Med Chem. 2014;22(1):334-340. doi:10.1016/j.bmc.2013.11.016 View Source
